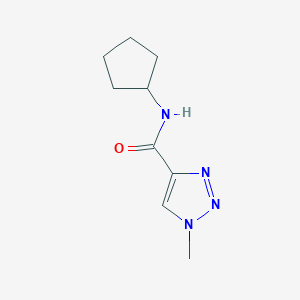

N-cyclopentyl-1-methyl-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

N-cyclopentyl-1-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O/c1-13-6-8(11-12-13)9(14)10-7-4-2-3-5-7/h6-7H,2-5H2,1H3,(H,10,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QABPXJCBPZWCFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)NC2CCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multicomponent reaction. One common method is the cycloaddition reaction between an azide and an alkyne, catalyzed by copper(I) ions.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-cyclopentyl-1-methyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of N-cyclopentyl-1-methyl-1H-1,2,3-triazole-4-carboxylic acid.

Reduction: Formation of this compound derivatives.

Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

N-cyclopentyl-1-methyl-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and receptors.

Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and neurological disorders.

Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-cyclopentyl-1-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as glycogen synthase kinase-3 and antagonize GABA receptors. These interactions lead to the modulation of various cellular pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations:

N-Substituent Impact :

- The cyclopentyl group in the target compound likely balances lipophilicity and steric effects, contrasting with smaller groups (e.g., methyl) or bulkier aryl substituents (e.g., 4-chlorophenyl) .

- Cyclohexyl analogs (e.g., 3c) exhibit similar steric bulk but may reduce solubility due to higher hydrophobicity .

Triazole Core Modifications: Halogenation (e.g., 5-chloro in 3c) increases polarity and may alter target selectivity . Methyl or amino groups at the 5-position influence electronic properties; amino derivatives (e.g., in ) show antiproliferative activity, while methyl groups may optimize metabolic stability .

Biological Activity Trends :

- Anticancer activity is strongly influenced by N-aryl substituents. Electron-withdrawing groups (e.g., 4-chlorophenyl) enhance cytotoxicity, while methoxy groups improve solubility .

- The target compound’s cyclopentyl group may offer advantages in blood-brain barrier penetration compared to polar substituents in Rufinamide .

Pharmacological and Physicochemical Considerations

- Metabolic Stability: Methyl groups at the 1- and 5-positions may reduce oxidative metabolism compared to amino or halogenated analogs .

- Drug-Likeness : Most analogs comply with Lipinski’s Rule of Five, but cyclopentyl substitution could enhance oral bioavailability relative to larger substituents (e.g., cyclohexyl) .

Biological Activity

N-Cyclopentyl-1-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article discusses its synthesis, biological activity, mechanisms of action, and potential therapeutic applications.

Structure and Synthesis

This compound features a triazole ring and a carboxamide functional group, which contribute to its biological activity. The synthesis typically involves a multicomponent reaction, often utilizing the Huisgen 1,3-dipolar cycloaddition to form the triazole ring from azides and alkynes.

Synthetic Route Example

| Step | Reaction Type | Reagents Used |

|---|---|---|

| 1 | Cycloaddition | Azide + Alkyne (catalyzed by Cu(I)) |

| 2 | Amide Formation | Cyclopentylamine + Triazole Intermediate |

Biological Activity

This compound exhibits a range of biological activities:

Anticancer Activity : Research indicates that this compound inhibits the growth of various cancer cell lines, including non-small cell lung cancer and leukemia. It has been shown to interact with enzymes involved in cancer pathways, leading to apoptosis in cancer cells. For instance, it demonstrated significant antiproliferative effects against leukemia cell lines with IC50 values in the low micromolar range .

Antimicrobial Properties : The compound has also been studied for its antimicrobial activity. Similar triazole derivatives have shown effectiveness against both bacterial and fungal strains. This suggests potential applications in treating infections caused by resistant pathogens .

The biological activity of this compound can be attributed to several mechanisms:

Enzyme Inhibition : The nitrogen atoms in the triazole ring are crucial for binding to the active sites of various enzymes. For example, it has been reported to inhibit carbonic anhydrase II, which is implicated in tumor growth and metastasis.

Induction of Apoptosis : Studies have shown that this compound can induce morphological changes typical of apoptosis in cancer cells. These include membrane blebbing and chromatin condensation .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparison table is provided below:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 5-Cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide | Anticancer | High structural similarity |

| 3′-(1-benzyl-5-methyl-1H-1,2,3-triazole-4-carbonyl) | Antimicrobial | Moderate similarity |

| N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides | Antiproliferative | Comparable potency against leukemia |

Case Studies

Recent studies have highlighted the potential of this compound in various therapeutic contexts:

Case Study 1 : In vitro studies demonstrated that this compound inhibited cell proliferation in leukemia cell lines with IC50 values ranging from 0.15 μM to 0.69 μM. The mechanism involved DNA damage without direct intercalation into DNA molecules .

Case Study 2 : The antimicrobial efficacy was evaluated against resistant bacterial strains. Results indicated significant inhibition rates compared to control groups .

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR):

- - and -NMR (400 MHz, DMSO-) to assign protons (e.g., cyclopentyl methylene at δ 1.5–2.1 ppm) and carbonyl carbons (δ ~165 ppm) .

- Mass Spectrometry (MS):

- High-resolution MS (HRMS-ESI) to confirm molecular ion peaks (e.g., [M+H] at m/z 265.12) .

- X-ray Crystallography:

How can researchers address the low aqueous solubility of this compound in biological assays?

Advanced Research Question

- Derivatization Strategies:

- Introduce hydrophilic groups (e.g., sulfonate or tertiary amines) at the cyclopentyl or methyl positions to enhance solubility without compromising bioactivity .

- Formulation Approaches:

- Use co-solvents (e.g., DMSO/PEG-400 mixtures) or nanoemulsions to improve dissolution in in vitro assays .

- Prodrug Design:

- Synthesize phosphate or ester prodrugs that hydrolyze under physiological conditions to release the active compound .

How should conflicting data on enzyme inhibition profiles (e.g., carbonic anhydrase vs. COX-2) be reconciled for this compound?

Advanced Research Question

- Comparative Enzyme Assays:

- Perform parallel inhibition studies under standardized conditions (e.g., fluorescence-based assays for carbonic anhydrase vs. ELISA for COX-2) to eliminate methodological variability .

- Structural Analysis:

- Use molecular docking (AutoDock Vina) to compare binding modes and identify key residues (e.g., Zn coordination in carbonic anhydrase vs. hydrophobic pockets in COX-2) .

- Mutagenesis Studies:

- Engineer enzyme variants to validate critical binding interactions (e.g., T199A mutation in carbonic anhydrase to test hydrogen bonding) .

What computational tools are effective for studying structure-activity relationships (SAR) of triazole-carboxamide derivatives?

Advanced Research Question

- Molecular Dynamics (MD) Simulations:

- Use GROMACS or AMBER to simulate ligand-enzyme complexes over 100 ns trajectories, analyzing RMSD and binding free energies (MM/PBSA) .

- QSAR Modeling:

- Develop 2D/3D-QSAR models (e.g., CoMFA, CoMSIA) using descriptors like logP, polar surface area, and H-bond acceptors to predict bioactivity .

- Pharmacophore Mapping:

- Generate pharmacophore models (MOE or Schrödinger) to identify essential features (e.g., triazole ring as a hydrogen bond acceptor) .

What protocols are recommended for resolving crystal structures of triazole-carboxamide derivatives using SHELX software?

Advanced Research Question

- Data Collection:

- Structure Solution:

- Refinement:

How can researchers validate the metabolic stability of this compound in preclinical studies?

Advanced Research Question

- In Vitro Microsomal Assays:

- CYP Inhibition Screening:

- Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation) to assess isoform-specific inhibition .

- Metabolite Identification:

- Employ UPLC-QTOF-MS to detect phase I/II metabolites (e.g., hydroxylation at the cyclopentyl group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.